1-(4-(Difluoromethoxy)-3-fluorophenyl)propan-2-one
Description
1-(4-(Difluoromethoxy)-3-fluorophenyl)propan-2-one is a fluorinated aromatic ketone characterized by a propan-2-one backbone substituted with a 4-(difluoromethoxy)-3-fluorophenyl group. Its molecular structure incorporates two distinct fluorine-containing substituents: a difluoromethoxy (–OCHF₂) group at the para position and a fluorine atom at the meta position of the phenyl ring.
Properties
Molecular Formula |
C10H9F3O2 |
|---|---|
Molecular Weight |
218.17 g/mol |
IUPAC Name |
1-[4-(difluoromethoxy)-3-fluorophenyl]propan-2-one |
InChI |
InChI=1S/C10H9F3O2/c1-6(14)4-7-2-3-9(8(11)5-7)15-10(12)13/h2-3,5,10H,4H2,1H3 |
InChI Key |
SUBKBOLPAOKUDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)OC(F)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparison of Key Structural Analogs
| Compound Name | Substituents | Molecular Formula | Molar Mass (g/mol) | Predicted Boiling Point (°C) | Key Properties/Applications | References |
|---|---|---|---|---|---|---|
| This compound | 4-OCHF₂, 3-F | C₁₀H₈F₃O₂ | 244.17* | N/A | High electronegativity, potential intermediate in drug synthesis | [3, 7] |
| 1-(4-(Difluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one | 4-OCHF₂, 2-CF₃ | C₁₁H₉F₅O₂ | 268.18 | 249.3 ± 40.0 | Increased lipophilicity due to CF₃ group | [9] |
| (2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one | 4-F, enone with dimethylamino group | C₁₁H₁₂FNO | 193.22 | N/A | Versatile substrate for heterocyclic synthesis | [6] |
| 1-(3-Fluorophenyl)-1-(methylamino)propan-2-one | 3-F, methylamino substituent | C₁₀H₁₁FNO | 180.20 | N/A | Chiral separation studies, psychoactive potential | [7] |
| 1-(4-Hydroxyphenyl)-3-(3,5-difluorophenyl)prop-2-en-1-one | 4-OH, 3,5-diF | C₁₅H₁₀F₂O₂ | 284.24 | N/A | Enhanced solubility due to –OH group | [3] |
*Estimated based on analogous structures.
Key Observations:
The trifluoromethyl (–CF₃) group in the analog from [9] introduces greater steric bulk and lipophilicity, which may enhance membrane permeability in biological systems but reduce solubility in polar solvents.
Steric and Solubility Considerations: Compounds with hydroxyl groups (e.g., 1-(4-hydroxyphenyl)-3-(3,5-difluorophenyl)prop-2-en-1-one) exhibit higher aqueous solubility due to hydrogen bonding, whereas fluorinated derivatives like the target compound are more lipophilic . The methylamino group in 1-(3-fluorophenyl)-1-(methylamino)propan-2-one introduces basicity, enabling salt formation and chiral separation, a feature absent in the target compound .
Reactivity in Synthesis: The target compound’s synthesis likely follows the Claisen-Schmidt condensation pathway, analogous to the preparation of enones in [3] and [6]. However, the electron-withdrawing –OCHF₂ group may slow condensation kinetics compared to electron-donating substituents. The enone system in (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one facilitates cycloaddition reactions, a reactivity profile that could extend to the target compound if conjugated systems are preserved .
Predicted Physicochemical Properties
The difluoromethoxy and fluorine substituents in the target compound are predicted to increase its density and boiling point relative to non-fluorinated analogs. For example, the analog with –CF₃ ([9]) has a predicted density of 1.310 g/cm³ and boiling point of ~249°C, suggesting that the target compound (with fewer fluorine atoms) may exhibit slightly lower values.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
